Sodium hydride

Catalog No.
S587537
CAS No.
7646-69-7
M.F
NaH
HNa
M. Wt
23.9977 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium hydride

CAS Number

7646-69-7

Product Name

Sodium hydride

IUPAC Name

sodium;hydride

Molecular Formula

NaH
HNa

Molecular Weight

23.9977 g/mol

InChI

InChI=1S/Na.H/q+1;-1

InChI Key

BZKBCQXYZZXSCO-UHFFFAOYSA-N

SMILES

[H-].[Na+]

solubility

SOL IN MOLTEN SODIUM HYDROXIDE
INSOL IN CARBON DISULFIDE, CARBON TETRACHLORIDE, AMMONIA, BENZENE

Synonyms

NSC 605606; NSC 609472; Sodium Hydride; Sodium Monohydride; NaH

Canonical SMILES

[H-].[Na+]

Isomeric SMILES

[H-].[Na+]

The exact mass of the compound Sodium hydride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in molten sodium hydroxideinsol in carbon disulfide, carbon tetrachloride, ammonia, benzene. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Sodium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree, Reactive - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Sodium hydride (NaH) is a saline hydride primarily utilized as a strong, non-nucleophilic base in organic synthesis. Commercially, it is most often supplied as a 60% (w/w) dispersion in mineral oil, a formulation that significantly improves handling safety by acting as a barrier to atmospheric moisture. Its defining characteristics are high basicity, insolubility in organic solvents (requiring heterogeneous reaction conditions), and its primary function as a deprotonating agent for a wide range of Brønsted acids, including alcohols, phenols, and carbon acids like 1,3-dicarbonyls.

Substituting Sodium Hydride with other bases requires careful consideration due to significant differences in reactivity, safety, and physical properties. Potassium hydride (KH), while stronger, is generally more reactive and pyrophoric, presenting greater handling challenges and cost. Soluble bases like n-Butyllithium (n-BuLi) introduce nucleophilic character, leading to potential side reactions not observed with the non-nucleophilic, heterogeneous NaH. Milder bases such as Calcium Hydride (CaH2) are primarily used as drying agents and lack the sufficient basicity for efficient deprotonation in many syntheses. Even the choice between oil-dispersed and oil-free NaH is a critical procurement decision, as the mineral oil can interfere with certain reactions or necessitate additional purification steps, making washed NaH essential for specific high-purity applications.

Process Safety and Handling: Balanced Reactivity Profile Compared to Potassium Hydride

Sodium hydride offers a more manageable reactivity and safety profile compared to potassium hydride (KH). While both are flammable solids, KH presents a more serious fire hazard and can ignite spontaneously in moist air, whereas NaH dispersions in mineral oil do not. Furthermore, KH is generally considered more reactive than NaH, which can be advantageous for difficult deprotonations but requires more stringent handling protocols and presents a higher risk of violent reactions with water, oxygen, and other common reagents. This makes NaH a more suitable choice for standard, large-scale operations where predictable reactivity and safer handling are prioritized.

Evidence DimensionReactivity and Fire Hazard
Target Compound DataFlammable solid; mineral oil dispersions do not ignite spontaneously in air.
Comparator Or BaselinePotassium Hydride (KH): More serious fire hazard; may ignite spontaneously in moist air; generally more reactive.
Quantified DifferenceQualitatively higher safety and handling profile for NaH oil dispersions.
ConditionsStandard laboratory and industrial handling conditions.

For procurement focused on process safety and scalability, NaH provides a balance of strong basicity with more predictable and manageable handling characteristics than KH.

Superior Basicity for Complete Deprotonation vs. Alkoxide Bases

Sodium hydride is a significantly stronger base than common alkoxides like sodium ethoxide (NaOEt), enabling essentially irreversible and complete deprotonation of substrates. The pKa of the conjugate acid of NaH (H₂) is ~42, whereas the pKa of the conjugate acid of NaOEt (ethanol) is ~16. In reactions like the Claisen condensation, this large difference in basicity means NaH can fully convert an ester (α-hydrogen pKa ≈ 25) to its enolate form, driving the reaction to completion. In contrast, NaOEt establishes an equilibrium with the ester, resulting in a lower enolate concentration and potentially lower yields.

Evidence DimensionBasicity (pKa of Conjugate Acid)
Target Compound Data~42 (for H₂)
Comparator Or BaselineSodium Ethoxide (NaOEt): ~16 (for Ethanol)
Quantified DifferenceNaH is approximately 10²⁶ times more basic than NaOEt.
ConditionsDeprotonation of carbon acids (e.g., ester α-hydrogens) in organic synthesis.

For reactions requiring complete and rapid formation of an intermediate anion to maximize yield, the superior basicity of NaH makes it the more effective choice over alkoxide bases.

Processability Advantage: Oil-Free NaH for Purity-Critical Syntheses

The most common commercial form of NaH is a 60% dispersion in mineral oil, which aids in safe handling. However, for applications where the mineral oil may interfere with the reaction or complicate product purification, oil-free (washed) NaH is the required material. The mineral oil can be removed by washing the dispersion with a dry, inert solvent like hexanes or pentane. This procedure yields pure, solid NaH that must be handled under an inert atmosphere. The use of washed NaH is a critical process decision in syntheses where residual oil would contaminate the product or interfere with downstream processing, justifying the procurement of either the pure solid or performing the washing step in-house.

Evidence DimensionPurity & Processability
Target Compound DataPure/Washed NaH: Solid reagent, requires inert atmosphere handling, no oil contamination.
Comparator Or Baseline60% NaH in Mineral Oil: Paste/slurry, safer to weigh/handle in air, introduces mineral oil into the reaction mixture.
Quantified DifferencePresence vs. absence of ~40% (w/w) mineral oil.
ConditionsOrganic synthesis procedures, particularly those sensitive to non-volatile impurities.

Buyers requiring high product purity or simplified downstream purification will specify oil-free NaH, making the choice between dispersed and pure forms a key procurement variable.

Workhorse Base for Large-Scale Condensation Reactions

Sodium hydride is a preferred base for industrial-scale condensation reactions such as the Claisen, Dieckmann, and Stobbe condensations. Its high basicity ensures complete enolate formation, driving the reaction equilibrium towards the product and maximizing yield. Its insolubility and the manageable reactivity of its oil dispersion provide a favorable safety and handling profile for large-scale process chemistry compared to more hazardous alternatives like potassium hydride.

Generation of Sulfur Ylides for Epoxidation Reactions

In the Johnson-Corey-Chaykovsky reaction, sodium hydride is the standard base used to deprotonate trimethylsulfonium or trimethylsulfoxonium salts to generate the corresponding sulfur ylides in situ. These ylides are key reagents for converting ketones and aldehydes into epoxides. The strength of NaH ensures efficient ylide formation under mild conditions, making it a critical component for this widely used transformation in complex molecule synthesis.

Non-Nucleophilic Deprotonation of Alcohols, Phenols, and Thiols

Sodium hydride is widely used for the clean and efficient deprotonation of O-H, N-H, and S-H bonds. Unlike organometallic bases such as n-BuLi, NaH is non-nucleophilic, preventing unwanted side reactions like addition to carbonyls. This makes it the ideal choice for preparing alkoxides, phenoxides, and thiolates as intermediates for subsequent reactions, such as in the Williamson ether synthesis.

Physical Description

Sodium hydride appears as a silvery to whitish powder or slurry in oil. Used to make other chemicals.

Color/Form

MICROCRYSTALLINE, WHITE TO BROWNISH-GRAY POWDER
SILVERY NEEDLES TURNING OFF-WHITE ON EXPOSURE TO AIR

Boiling Point

Very high. (USCG, 1999)

Flash Point

Not Applicable. Oil is flammable. (USCG, 1999)

Density

0.92

Odor

odorless

Melting Point

DECOMP AT 800 °C

GHS Hazard Statements

H260: In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases]

Pictograms

Flammable

Flammable

Other CAS

15780-28-6
7646-69-7

Wikipedia

Sodium hydride

Use Classification

Fire Hazards -> Flammable - 3rd degree, Reactive - 2nd degree

Methods of Manufacturing

...BY PASSING HYDROGEN INTO MOLTEN SODIUM DISPERSED IN OIL OR MIXED WITH A CATALYST SUCH AS ANTHRACENE ABOVE 250 °C: HANSLEY, CHARLISLE, CHEM & ENG NEWS 23, 1332 (1945). LABORATORY PROCEDURE BY HYDROGENATING SODIUM DISPERSIONS: MATTSON, WHALEY, INORG SYN 5, 10 (1957).

General Manufacturing Information

All other basic inorganic chemical manufacturing
Sodium hydride (NaH): ACTIVE
ONE VARIATION OF MOLTEN CAUSTIC CLEANING IS THE SODIUM HYDRIDE DESCALING PROCESS, IN WHICH NO CURRENT IS USED & SODIUM HYDRIDE IS FED CONTINUALLY TO THE BATH THROUGH THE ACTION OF METALLIC SODIUM IN ORDER TO OBTAIN THE SCALE REDUCTION REQUIRED.

Storage Conditions

PROTECT AGAINST PHYSICAL DAMAGE. STORE IN ISOLATED, WELL-VENTILATED, COOL, DRY AREA. USE ALL PRECAUTIONS TO KEEP WATER FROM ENTERING STORAGE AREA. BUILDING MUST BE WELL VENTILATED & SO CONSTRUCTED AS TO ELIMINATE POCKETING OF HYDROGEN GAS. DO NOT REMOVE OIL FROM SODIUM HYDRIDE SLURRIES.

Dates

Last modified: 08-15-2023

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